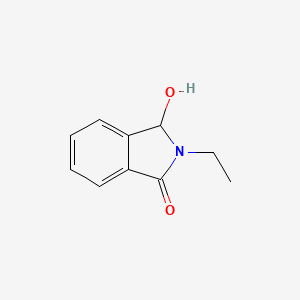







|
REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:7](=[O:8])[C:6]2=[CH:9][CH:10]=[CH:11][CH:12]=[C:5]2[C:4]1=[O:13])[CH3:2]>CO.[BH4-].[K+]>[OH:8][CH:7]1[C:6]2[C:5](=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:4](=[O:13])[N:3]1[CH2:1][CH3:2] |f:2.3|
|


|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N1C(C=2C(C1=O)=CC=CC2)=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
solvent
|
|
Smiles
|
[BH4-].[K+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred at a temperature in the region of 20° C. for 20 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
3-Hydroxy-2-ethyl-2,3-dihydroisoindol-1-one is prepared
|
|
Type
|
TEMPERATURE
|
|
Details
|
is then cooled to a temperature in the region of 0° C.
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled water
|
|
Type
|
ADDITION
|
|
Details
|
is added dropwise
|
|
Type
|
CUSTOM
|
|
Details
|
The precipitate obtained
|
|
Type
|
FILTRATION
|
|
Details
|
is filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with cold water
|
|
Type
|
CUSTOM
|
|
Details
|
The methanol is then partially evaporated from the filtrate under reduced pressure (2 kPa) at a temperature in the region of 35° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
the residue is cooled to 0° C
|
|
Type
|
CUSTOM
|
|
Details
|
The second precipitate thus obtained
|
|
Type
|
FILTRATION
|
|
Details
|
is filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with cold water
|
|
Type
|
CUSTOM
|
|
Details
|
The two fractions of solid are dried under reduced pressure (2 kPa) at a temperature in the region of 35° C
|


Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1N(C(C2=CC=CC=C12)=O)CC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 47% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |